[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 299405-26-8

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Catalog Number: EVT-1435615
CAS Number: 299405-26-8
Molecular Formula: C7H6BrF3N2O2
Molecular Weight: 287.03g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

Compound Description: This compound features a pyrimidine ring linked to the pyrazole moiety via a nitrogen atom. It is characterized by a propargyloxy group at the 6-position of the pyrimidine ring. The abstract does not provide information on specific biological activity for this compound. []

Relevance: This compound is structurally similar to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, sharing the core pyrazole ring with a trifluoromethyl group at the 3-position and a methyl group at the 5-position. The key difference lies in the halogen substitution on the pyrazole ring (chlorine vs. bromine) and the presence of a pyrimidine ring instead of an acetic acid group. []

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino) methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

Compound Description: APC is a complex molecule featuring two pyrazole rings linked by a multi-substituted amine bridge. This compound exhibits promising corrosion inhibition properties for mild steel in sulfuric acid solutions. Its inhibition efficiency increases with concentration and follows Langmuir's isotherm for adsorption on mild steel surfaces. []

Relevance: While APC contains two pyrazole rings compared to the single pyrazole ring in [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, it's included here due to the presence of a 5-methyl-1H-pyrazole-3-carboxylate moiety. This structure shares the 5-methyl substitution pattern with the target compound, indicating potential similarities in their chemical behavior and interactions. []

4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound features a pyrazole ring connected to a benzenesulfonamide group through a phenyl linker. The synthesis utilizes para-methyl-acetophenone and ethyl trifluoroacetate as starting materials. []

Relevance: This compound is structurally analogous to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, sharing the central pyrazole ring with a 3-trifluoromethyl group. The distinction lies in the presence of a 4-methylphenyl group at the 5-position instead of a methyl group, and a benzenesulfonamide substituent in place of the acetic acid moiety. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a structurally complex molecule that acts as a potent and selective inhibitor of the enzyme ELOVL6. This enzyme is involved in the elongation of long-chain fatty acids, and its inhibition shows promise for treating metabolic disorders like diabetes. []

Relevance: Although Compound-A's structure is considerably more complex than [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, it's included due to the presence of a 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. This fragment shares the 5-methyl substitution pattern observed in the target compound, highlighting a possible common structural motif for biological activity. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This compound features a pyrimidine ring linked to the pyrazole moiety via a nitrogen atom, similar to compound 1. It exhibits good herbicidal activity, particularly against Pennisetum alopecuroides L., showing strong inhibition of root growth with an IC50 of 1.90 mg L-1. []

Relevance: This compound bears a strong structural resemblance to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, featuring the same core pyrazole ring with a trifluoromethyl group at the 3-position and a methyl group at the 5-position. The primary difference lies in the absence of the bromine atom on the pyrazole ring and the presence of a pyrimidin-4-amine group instead of the acetic acid moiety. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This compound also includes a pyrimidine ring attached to the pyrazole ring through a nitrogen atom. It displays notable herbicidal activity, particularly as a bleaching agent against Pennisetum alopecuroides L., with an IC50 of 3.14 mg L-1 for chlorophyll level inhibition in seedlings. []

Relevance: This compound shares a close structural similarity with [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. Both possess the core pyrazole ring, a trifluoromethyl group at the 3-position, and a methyl group at the 5-position. The key distinction lies in the absence of the bromine substituent on the pyrazole ring and the presence of a 2-methyl-6-(prop-2-yn-1-yloxy)pyrimidine group instead of the acetic acid group. []

4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines

Compound Description: This group of compounds is characterized by a quinoline ring system linked to a 4,5-dihydro-1H-pyrazole ring through a nitrogen atom. Various alkyl, aryl, and heteroaryl substituents are present at the 3-position of the pyrazole ring. These compounds are synthesized by reacting 7-chloro-4-hydrazinoquinoline with diverse 4-substituted-1,1,1-trifluoro-4-methoxybut-3-en-2-ones. [, ]

Relevance: While these compounds share the pyrazole ring and the 3-trifluoromethyl substitution pattern with [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, they lack the 5-methyl group. Their inclusion here highlights the significance of the trifluoromethyl group as a common structural feature within this family of compounds. [, ]

4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines

Compound Description: This series of compounds is structurally similar to the previous group but lacks the hydroxyl group at the 5-position of the pyrazole ring, making them fully aromatic. They are synthesized through the dehydration of their corresponding 4,5-dihydro-1H-pyrazol-1-yl counterparts. [, ]

Relevance: Similar to the previous group, these compounds share the pyrazole ring and 3-trifluoromethyl substitution with [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. The absence of the 5-methyl group and the presence of a quinoline ring instead of the acetic acid moiety distinguishes them from the target compound. [, ]

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

Compound Description: This compound is formed through a Paal-Knorr reaction between acetonylacetone and 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine. It is characterized by a pyrrole ring directly linked to the pyrazole moiety. []

Relevance: Though this compound lacks the trifluoromethyl group, it's considered related to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid due to the shared 3-methyl-1H-pyrazole core structure and a bromine substitution at the 4-position of the pyrazole ring. This shared core suggests potential similarities in their chemical properties and reactivity. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

Compound Description: This series of compounds consists of two pyrazole rings linked by a propanone bridge. One pyrazole ring is substituted at the 3-position with various groups and contains a 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole unit, while the other pyrazole ring has a 5-trifluoromethyl substitution. []

Relevance: Despite their increased complexity compared to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, these compounds are included because they share the 3-trifluoromethyl-1H-pyrazole unit. This shared structural feature suggests potential similarities in their chemical properties and biological activity. []

4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

Compound Description: This series of compounds features a benzenesulfonamide group linked to the pyrazole ring through a substituted phenyl ring. They are derived from celecoxib and synthesized through a multi-step process involving oxidation, esterification, hydrazinolysis, and reaction with benzaldehyde derivatives. These compounds exhibit significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some demonstrating even greater potency than celecoxib. []

Relevance: These compounds are structurally similar to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, sharing a core 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety. The key differences lie in the substitutions on the pyrazole ring, with these compounds featuring a 5-substituted phenyl ring instead of a bromine and a methyl group. Additionally, they have a benzenesulfonamide group in place of the acetic acid moiety. []

Compound Description: This group of compounds is characterized by a thiazole ring linked to the pyrazole moiety through a nitrogen atom. []

Relevance: Despite lacking the trifluoromethyl and 5-methyl substitutions, these compounds are included due to the shared pyrazole ring, highlighting the structural significance of this core unit across various classes of compounds. Their inclusion underscores the diverse structural modifications possible while retaining the fundamental pyrazole structure. []

2-(3-alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-4,5,6,7-tetrahydrobenzothiazole

Compound Description: This series of compounds features a tetrahydrobenzothiazole ring connected to the pyrazole ring through a nitrogen atom, representing a variation on the previous group with a fused ring system. []

Relevance: Similar to the previous group, these compounds are included due to the shared pyrazole ring, highlighting the adaptability of this core structure to various chemical environments. Their presence underscores the potential for diverse structural modifications while maintaining the fundamental pyrazole unit. []

Compound Description: This group of compounds consists of a thiazole ring linked to a 4,5-dihydro-1H-pyrazole ring. The pyrazole ring features a 5-hydroxy-5-trifluoromethyl substituent and an alkyl or phenyl group at the 3-position. []

Relevance: These compounds are structurally related to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid through the shared presence of a 3-substituted-5-trifluoromethyl-1H-pyrazole moiety. The variations lie in the absence of a 5-methyl group and the presence of a thiazole ring connected to a phenyl ring instead of the acetic acid group. []

Compound Description: This group is a modification of the previous group, where the 4,5-dihydro-1H-pyrazole ring is now aromatic, lacking the hydroxyl group at the 5-position. []

Relevance: These compounds are related to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid through the shared 3-substituted-5-trifluoromethyl-1H-pyrazole unit. They lack the 5-methyl group and feature a thiazole ring connected to a phenyl ring instead of the acetic acid, distinguishing them from the target compound. []

2-(3-alky(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-4,5,6,7-tetrahydrobenzothiazoles

Compound Description: This series represents a structural variation on previous compounds, featuring a tetrahydrobenzothiazole ring linked to the 4,5-dihydro-1H-pyrazole ring. The pyrazole ring maintains the 5-hydroxy-5-trifluoromethyl substituent and an alkyl or phenyl group at the 3-position. []

Relevance: These compounds are structurally related to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid by sharing the 3-substituted-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl moiety. The key distinctions are the absence of a 5-methyl group and the presence of a tetrahydrobenzothiazole ring linked to a phenyl ring instead of the acetic acid group. []

Compound Description: This final group in the series is a modification of the previous one, where the 4,5-dihydro-1H-pyrazole ring is now aromatic, lacking the hydroxyl group at the 5-position. []

Relevance: These compounds are structurally related to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid through the common presence of a 3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl unit. The differences lie in the absence of a 5-methyl group and the presence of a tetrahydrobenzothiazole ring connected to a phenyl ring instead of the acetic acid group. []

1-(4-Bromo-2-fluoro­phen­yl)-3-trifluoro­methyl-1H-pyrazol-5-yl benzene­sulfonate

Compound Description: This compound is characterized by a benzenesulfonate group attached to the 5-position of the pyrazole ring. It features a 4-bromo-2-fluorophenyl substituent at the 1-position of the pyrazole ring. []

Relevance: This compound is structurally analogous to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, sharing the 3-trifluoromethyl-1H-pyrazol-1-yl moiety. It differs in the substitutions on the pyrazole ring, with a 4-bromo-2-fluorophenyl group at the 1-position instead of a 4-bromo-5-methyl substitution. Furthermore, it has a benzenesulfonate group at the 5-position in place of the acetic acid moiety. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

Compound Description: This series of compounds features two pyrazole rings linked by a propanone bridge. One pyrazole is part of a pyrazolo[1,5-a]pyrimidine system, while the other is a 5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole unit. []

Relevance: These compounds are structurally related to [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid through the common presence of a 5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl moiety. They differ significantly in the overall structure, lacking the 5-methyl group and featuring a complex bicyclic system instead of the acetic acid group. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

Compound Description: LQFM039 is a pyrazole derivative that exhibits anti-inflammatory, analgesic, and vasorelaxant effects. It achieves these effects by interacting with the NO/cGMP pathway and calcium channels. []

Relevance: Although LQFM039 lacks the trifluoromethyl and methyl substituents present in [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, it is included due to the shared pyrazole ring structure. This inclusion emphasizes the significance of the pyrazole moiety in the context of diverse biological activities. []

Compound Description: This compound is a key component in a modified release formulation designed to enhance the solubility and bioavailability of nilotinib, a tyrosine kinase inhibitor used to treat certain types of leukemia. [, ]

5- (4-methyl-1H-imidazol-1-yl) -3- (trifluoromethyl) -benzenamine

Compound Description: This compound is a synthetic intermediate used in the production of nilotinib. It features a 3-(trifluoromethyl) benzenamine core with a 4-methyl-1H-imidazol-1-yl substituent. []

Relevance: While this compound lacks the pyrazole ring present in [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, it is included due to the shared 3-(trifluoromethyl) phenyl moiety. This structural similarity highlights its role as a precursor in the synthesis of a pharmaceutical compound, emphasizing the importance of this chemical motif in medicinal chemistry. []

Properties

CAS Number

299405-26-8

Product Name

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid

Molecular Formula

C7H6BrF3N2O2

Molecular Weight

287.03g/mol

InChI

InChI=1S/C7H6BrF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)

InChI Key

DHXFUPHNMRHCSK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.